REACTION_CXSMILES
|
[NH:1]([C:5]1[NH:6][CH2:7][CH2:8][N:9]=1)[N+]([O-])=O.[C:10]1(C)[C:11](C)=[CH:12]C=[CH:14][CH:15]=1.[CH3:18][C:19]([CH3:21])=[O:20]>>[OH:20][CH:19]([C:21]1[CH:12]=[CH:11][CH:10]=[CH:15][CH:14]=1)[CH2:18][NH:1][C:5]1[NH:6][CH2:7][CH2:8][N:9]=1
|
Name
|
15.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
β-hydroxy-phenyl-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([N+](=O)[O-])C=1NCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction
|
Type
|
CUSTOM
|
Details
|
mixtures to a temperature of about 70°C., there
|
Type
|
FILTRATION
|
Details
|
The whole is filtered
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
TEMPERATURE
|
Details
|
after cooling the filtrate to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipicated product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CNC=1NCCN1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |